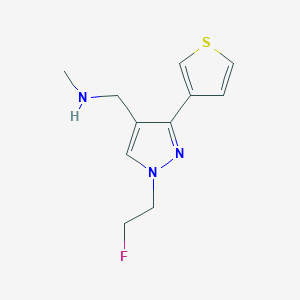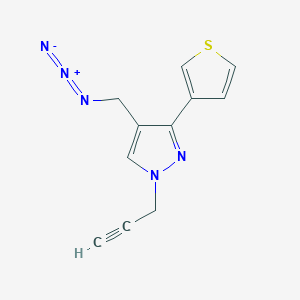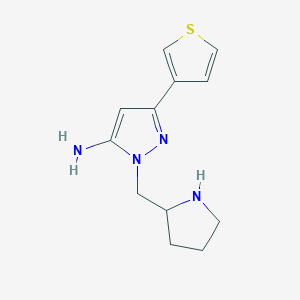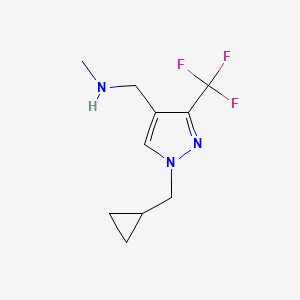
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol
Vue d'ensemble
Description
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C6H11F3N2O and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The presence of the trifluoromethyl group enhances its ability to form strong interactions with biomolecules, potentially acting as an inhibitor or activator in enzymatic reactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their activity and altering metabolic pathways . Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and kinase cascades . This compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function . In various cell types, this compound has been shown to affect cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . This binding often involves hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group . Additionally, this compound can influence gene expression by interacting with transcription factors and modifying chromatin structure . These molecular interactions result in significant changes in cellular behavior and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant side effects . These findings are essential for determining safe and effective dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . It interacts with enzymes such as cytochrome P450, which play a critical role in the oxidative metabolism of various compounds . This interaction can lead to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, and its distribution is influenced by its interactions with cellular proteins . These interactions can affect its localization and accumulation in specific tissues, which is important for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . It can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Post-translational modifications and targeting signals play a crucial role in directing this compound to its site of action within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
[1-amino-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5-2-11(10)1-4(5)3-12/h4-5,12H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCGHPAFQEDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1N)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)
![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)
